molecular formula C12H14O4 B1612815 2-(Tetrahydropyran-4-yloxy)benzoic acid CAS No. 898289-29-7

2-(Tetrahydropyran-4-yloxy)benzoic acid

Cat. No. B1612815
M. Wt: 222.24 g/mol
InChI Key: AVRDARROMNUMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tetrahydropyran-4-yloxy)benzoic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Application 1: Antioxidant, Anticancer, Antitumor, Anti-diabetic, Anti-inflammatory, Antimicrobial, Anticholesterolemic, Antimutagenic, and Antihypertensive Activities

  • Summary of the Application : Hydroxybenzoic and hydroxycinnamic acids are simple phenolic acids that are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
  • Methods of Application or Experimental Procedures : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
  • Results or Outcomes : The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .

Application 2: Antibacterial Agents

  • Summary of the Application : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .
  • Methods of Application or Experimental Procedures : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .
  • Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

Application 3: Synthesis of O-Heterocycles

  • Summary of the Application : Tetrahydropyran is used in the synthesis of O-heterocycles, which are important structures in many natural products and pharmaceuticals .
  • Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of tetrahydropyrans, including platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, and others .
  • Results or Outcomes : These methods have been used to synthesize various fragrant compounds and other products .

Application 4: Synthesis of 2H-Pyrans

  • Summary of the Application : The 2H-pyran ring, which can be synthesized from compounds like Tetrahydropyran, is a structural motif present in many natural products .
  • Methods of Application or Experimental Procedures : Despite the instability associated with the heterocyclic ring, recent advances have made it possible to synthesize 2H-pyrans as simple and stable monocyclic structures or as part of fused polycyclic structures .
  • Results or Outcomes : These 2H-pyrans have found applications in the construction of many natural product structures .

Application 5: Synthesis of Fragrant Compounds

  • Summary of the Application : Tetrahydropyran is used in the synthesis of various fragrant compounds .
  • Methods of Application or Experimental Procedures : The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .
  • Results or Outcomes : Various fragrant compounds have been synthesized using this method .

Application 6: Synthesis of Antibacterial Agents

  • Summary of the Application : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .
  • Methods of Application or Experimental Procedures : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .
  • Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

Safety And Hazards

“2-(Tetrahydropyran-4-yloxy)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, wearing protective equipment, and using only in a well-ventilated area .

properties

IUPAC Name

2-(oxan-4-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRDARROMNUMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617721
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydropyran-4-yloxy)benzoic acid

CAS RN

898289-29-7
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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